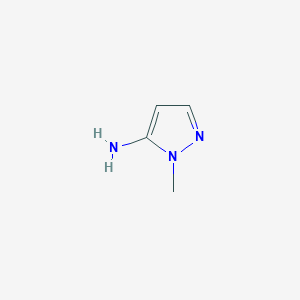

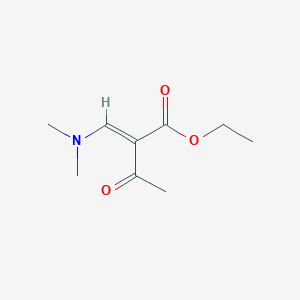

1-Methyl-1H-pyrazol-5-amin

Übersicht

Beschreibung

- Diese Verbindung hat aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen Interesse geweckt.

CMPD1: ist ein selektiver und nicht-ATP-kompetitiver Inhibitor von . .

Herstellungsmethoden

Synthesewege: Die Synthesewege für CMPD1 sind nicht umfassend dokumentiert. Es wird typischerweise durch chemische Reaktionen unter Verwendung spezifischer Vorläufer synthetisiert.

Reaktionsbedingungen: Detaillierte Reaktionsbedingungen sind proprietär, aber sie beinhalten wahrscheinlich Kupplungsreaktionen oder Modifikationen von bestehenden Verbindungen.

Industrielle Produktion: Informationen über großtechnische Produktionsmethoden sind begrenzt, da CMPD1 hauptsächlich für Forschungszwecke verwendet wird.

Wissenschaftliche Forschungsanwendungen

Chemie: Forscher verwenden CMPD1, um p38 MAPK-Signalwege und deren Auswirkungen auf zelluläre Prozesse zu untersuchen.

Biologie: Es unterstützt Untersuchungen zu zellulären Stressreaktionen, Entzündungen und der Zellzyklusregulation.

Medizin: Die potenziellen therapeutischen Anwendungen von CMPD1 umfassen die Behandlung von entzündlichen Erkrankungen und Krebs.

Industrie: Obwohl es nicht direkt in der Industrie eingesetzt wird, tragen seine Erkenntnisse zur Arzneimittelentwicklung und zum Verständnis zellulärer Mechanismen bei.

Wirkmechanismus

- CMPD1 zielt auf den p38 MAPK-Signalweg ab und hemmt speziell die MK2-Phosphorylierung. Diese Störung beeinflusst nachgeschaltete Signalkaskaden.

- Molekulare Zielstrukturen umfassen p38 MAPK und MK2, die sich auf die zellulären Reaktionen auf Stress, Entzündungen und Apoptose auswirken.

Wirkmechanismus

Target of Action

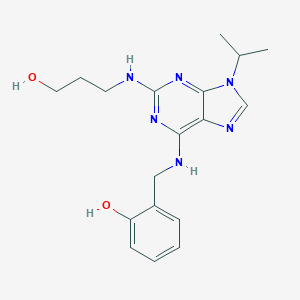

The primary target of 1-methyl-1H-pyrazol-5-amine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

It is known that the compound’s amine group can react with acids or acyl groups to form corresponding salts or amides . This suggests that the compound may interact with its targets through nucleophilic substitution reactions or addition reactions with carbonyl compounds .

Biochemical Pathways

The compound’s interaction with NAMPT affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including energy metabolism, DNA repair, and cell survival .

Pharmacokinetics

The compound is known to be slightly soluble in chloroform and dichloromethane, and it has some solubility in alcohol solvents and dimethyl sulfoxide . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 1-methyl-1H-pyrazol-5-amine’s action are largely dependent on its interaction with NAMPT and the subsequent impact on the NAD+ salvage pathway . By influencing this pathway, the compound could potentially affect a wide range of cellular processes.

Biochemische Analyse

Biochemical Properties

In organic synthesis transformations, the amino group in 1-methyl-1H-pyrazol-5-amine exhibits significant basicity and nucleophilicity. It can undergo a series of nucleophilic substitution reactions to yield derived pyrazole compounds

Molecular Mechanism

It is known that the amino group in the compound can participate in nucleophilic substitution reactions or addition reactions with carbonyl compounds

Vorbereitungsmethoden

Synthetic Routes: The synthetic routes for CMPD1 are not widely documented. it is typically synthesized through chemical reactions involving specific precursors.

Reaction Conditions: Detailed reaction conditions are proprietary, but they likely involve coupling reactions or modifications of existing compounds.

Industrial Production: Information on large-scale industrial production methods is limited, as CMPD1 is primarily used for research purposes.

Analyse Chemischer Reaktionen

Reaktivität: CMPD1 hemmt nicht die p38 MAPK-vermittelte Phosphorylierung anderer Substrate wie MBP und ATF2.

Hauptprodukte: Das Hauptprodukt der Wirkung von CMPD1 ist die Hemmung der MK2-Phosphorylierung, die eine entscheidende Rolle in zellulären Signalwegen spielt.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Selektivität von CMPD1 für die MK2-Phosphorylierung unterscheidet es von anderen p38 MAPK-Inhibitoren.

Ähnliche Verbindungen: Während CMPD1 hervorsticht, gehören verwandte Verbindungen zu anderen p38 MAPK-Inhibitoren wie SB203580 und BIRB 796.

Eigenschaften

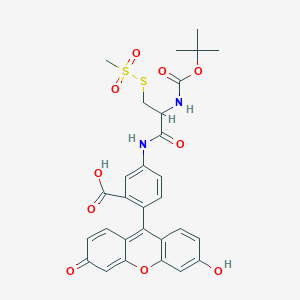

IUPAC Name |

2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-4(5)2-3-6-7/h2-3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESRNIJXVIFVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152334 | |

| Record name | 1-Methyl-5-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-21-8 | |

| Record name | 1-Methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-aminopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1192-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2H-pyrazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What innovative synthetic approach is described for creating 1-methyl-1H-pyrazol-5-amine derivatives?

A1: The research presents an efficient, one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine []. This method utilizes a solvent-free condensation/reduction reaction sequence. Starting with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, the reaction proceeds through the in situ formation of an N-(5-pyrazolyl)imine intermediate []. This approach stands out due to its simplicity, rapid reaction time, and elimination of the need to isolate the aldimine intermediate [].

Q2: How was the synthesized 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine characterized?

A2: A combination of techniques was employed to fully characterize the structure of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. These included FTIR-ATR, 1D and 2D NMR experiments, EIMS (Electron Ionization Mass Spectrometry), and elemental analysis []. This comprehensive characterization provides valuable insights into the compound's structure and properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]-benzyl]-2,4-thiazolidinedione](/img/structure/B16499.png)